

Western Blot Analysis of ODM-203 Treated Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-203 is a potent, orally available, and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] These receptor tyrosine kinases are crucial regulators of cell proliferation, survival, migration, and angiogenesis, and their aberrant signaling is implicated in the pathogenesis of various cancers. Western blot analysis is a fundamental technique to elucidate the mechanism of action of **ODM-203** by assessing its impact on the phosphorylation status and expression levels of key proteins within the FGFR and VEGFR signaling cascades. This document provides detailed application notes and protocols for performing western blot analysis on cells treated with **ODM-203**.

Data Presentation: Summary of ODM-203 Effects

The following tables summarize the inhibitory effects of **ODM-203** on protein phosphorylation and cellular processes as determined by various assays, including western blotting.

Table 1: Inhibitory Activity of **ODM-203** on FGFR and VEGFR Kinases



Target	Assay Type	IC50 (nM)	Reference
FGFR1	Biochemical	11	[1]
FGFR2	Biochemical	16	[1]
FGFR3	Biochemical	6	[1]
FGFR4	Biochemical	35	[1]
VEGFR1	Biochemical	26	[1]
VEGFR2	Biochemical	9	[1]
VEGFR3	Biochemical	5	[1]

Table 2: Cellular Activity of **ODM-203**

Cell Line/Process	Assay Type	Effect	IC50 (nM)	Reference
FGFR- dependent cell lines	Cell Proliferation	Inhibition	50-150	[1]
HUVEC	Endothelial Tube Formation	Inhibition	33	[1]
SNU16 (FGFR2-dependent)	Western Blot	Decreased p- FGFR	-	[3]
HUVEC	Western Blot	Decreased p- VEGFR2	-	[3]
SNU16 Xenograft	Western Blot	Decreased p- FGFR & p-FRS2	-	[3]

Note: Specific quantitative fold-changes in protein phosphorylation from western blots are not readily available in the public domain. The table indicates the observed qualitative effect.

Experimental Protocols



Cell Culture and ODM-203 Treatment

Materials:

- Cancer cell lines with known FGFR or VEGFR expression (e.g., SNU-16, RT-4, HUVEC)
- Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS)
- ODM-203 (stock solution prepared in DMSO)
- Cell culture plates/flasks
- Incubator (37°C, 5% CO2)

Protocol:

- Seed cells in culture plates or flasks at a density that will allow for approximately 70-80% confluency at the time of harvest.
- · Allow cells to adhere and grow overnight.
- The following day, replace the medium with fresh medium containing the desired concentrations of **ODM-203** or vehicle (DMSO) as a control. A typical concentration range to test would be from 10 nM to 1 μ M.
- Incubate the cells for the desired treatment duration (e.g., 1, 6, 24 hours) to observe effects on protein phosphorylation.

Cell Lysis and Protein Extraction

Materials:

- Ice-cold Phosphate-Buffered Saline (PBS)
- RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride)
- Cell scraper



- Microcentrifuge tubes
- Centrifuge (refrigerated)

Protocol:

- Place the cell culture dish on ice and aspirate the medium.
- · Wash the cells once with ice-cold PBS.
- Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer to the dish.
- Scrape the adherent cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification

Materials:

- · Bicinchoninic acid (BCA) protein assay kit
- Microplate reader

Protocol:

- Determine the protein concentration of the cell lysates using a BCA assay according to the manufacturer's instructions.
- Based on the protein concentration, calculate the volume of each lysate required to have equal amounts of protein for all samples.

SDS-PAGE and Western Blotting



Materials:

- Laemmli sample buffer (4x)
- SDS-polyacrylamide gels
- Electrophoresis apparatus and power supply
- PVDF or nitrocellulose membranes
- Transfer buffer (e.g., Towbin buffer)
- · Wet or semi-dry transfer apparatus
- Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
- Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-VEGFR2, anti-VEGFR2, anti-p-FRS2, anti-p-ERK, anti-ERK, anti-β-actin)
- HRP-conjugated secondary antibodies
- Tris-buffered saline with Tween-20 (TBST)
- Enhanced chemiluminescence (ECL) substrate
- Imaging system (e.g., CCD camera-based imager)

Protocol:

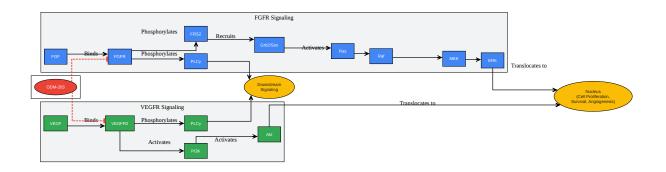
- Mix the calculated volume of cell lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
- Run the gel at a constant voltage until the dye front reaches the bottom.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.



- Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
- · Capture the chemiluminescent signal using an imaging system.
- For quantitative analysis, ensure the signal is within the linear range of detection and normalize the band intensity of the protein of interest to a loading control (e.g., β-actin or total protein stain).

Mandatory Visualizations Signaling Pathways and Experimental Workflow

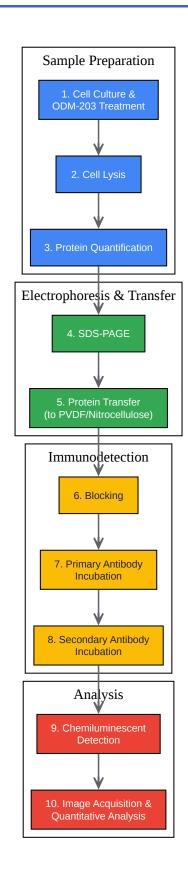




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Caption: **ODM-203** inhibits both FGFR and VEGFR signaling pathways.





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Caption: Standard workflow for Western blot analysis.



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References

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